Unraveling the Molecular Interactions of JMV 2959: A Technical Guide to its Mechanism of Action
Unraveling the Molecular Interactions of JMV 2959: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for JMV 2959, a potent antagonist of the ghrelin receptor (GHS-R1a). Developed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its binding affinity, signaling pathways, and functional outcomes, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism: Antagonism and Inverse Agonism at the Ghrelin Receptor
JMV 2959 is a 1,2,4-triazole (B32235) derivative that acts as a potent and competitive antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the primary receptor for the orexigenic hormone ghrelin.[1][2][3] Its mechanism of action is multifaceted, involving not only the blockade of ghrelin-induced signaling but also the suppression of the receptor's constitutive activity, a hallmark of inverse agonism.[4]
The GHS-R1a is a G protein-coupled receptor (GPCR) known for its high level of constitutive activity, meaning it can signal without the presence of an agonist like ghrelin.[5][6] JMV 2959 has been shown to inhibit this basal signaling, classifying it as a partial inverse agonist.[7] This dual action of antagonism and inverse agonism makes JMV 2959 a valuable tool for dissecting the physiological roles of the ghrelin system and a potential therapeutic agent for conditions driven by excessive ghrelin signaling, such as obesity and addiction.[1][8][9][10]
Binding and Affinity
JMV 2959 exhibits high affinity for the GHS-R1a. In vitro binding assays have determined its inhibitory concentration (IC50) and binding affinity (Kb), demonstrating its potent interaction with the receptor.
| Parameter | Value | Experimental Context |
| IC50 | 32 nM | Competitive binding assay against a radiolabeled ligand in cells expressing GHS-R1a.[2][3] |
| Kb | 19 nM | Dissociation constant calculated from binding assays, indicating high binding affinity.[2][3] |
Modulation of Downstream Signaling Pathways
The binding of JMV 2959 to the GHS-R1a initiates a cascade of intracellular events, primarily through its influence on G protein coupling and subsequent second messenger systems. The GHS-R1a is known to couple to various G proteins, including Gq and Gi/o, leading to diverse physiological responses.
JMV 2959 demonstrates biased signaling, meaning it differentially affects these pathways. It has been characterized as a partial agonist for the Gq pathway, leading to a submaximal activation of phospholipase C and subsequent inositol (B14025) phosphate (B84403) production.[7] In contrast, it acts as a neutral antagonist at Gi2 and Gob, completely blocking ghrelin-induced activation of these pathways without affecting their basal activity.[7]
A key downstream target of GHS-R1a signaling is the extracellular signal-regulated kinase (ERK). JMV 2959 has been shown to inhibit ghrelin-stimulated phosphorylation of ERK1/2.[5] Interestingly, while ghrelin and other agonists induce intracellular calcium mobilization, JMV 2959 does not affect this pathway on its own and blocks the effect of agonists.[2][3][5]
Caption: JMV 2959's differential effects on GHS-R1a signaling pathways.
Experimental Methodologies
The characterization of JMV 2959's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental protocols.
In Vitro Assays
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Receptor Binding Assays:
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Protocol: Competition binding assays are performed using cell membranes from HEK293 cells stably expressing human GHS-R1a. Membranes are incubated with a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin) and increasing concentrations of JMV 2959. Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin. Radioactivity is measured using a gamma counter to determine the IC50 value. The Kb is then calculated using the Cheng-Prusoff equation.
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Inositol Phosphate (IP) Accumulation Assay (Gq activation):
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Protocol: HEK293 cells expressing GHS-R1a are pre-labeled with myo-[³H]inositol. Cells are then stimulated with varying concentrations of JMV 2959 in the presence or absence of ghrelin. The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting. This assay determines the partial agonist activity of JMV 2959 on the Gq pathway.[7]
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BRET-based G Protein Activation Assays (Gi/o activation):
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Protocol: Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the interaction between GHS-R1a and specific G proteins (Gi2, Gob). HEK293T cells are co-transfected with GHS-R1a and BRET sensors for the respective G proteins. Upon ligand stimulation, conformational changes in the receptor and G protein lead to a change in the BRET signal, which is measured to quantify G protein activation. JMV 2959 is tested for its ability to inhibit ghrelin-promoted G protein activation.[7]
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ERK1/2 Phosphorylation Assay:
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Protocol: HEK-GHS-R1a-EGFP cells are treated with JMV 2959 for a specified pre-incubation period, followed by stimulation with ghrelin. Cell lysates are then collected and subjected to Western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 is quantified to assess the inhibitory effect of JMV 2959.[5]
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Calcium Mobilization Assay:
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Protocol: HEK-GHS-R1a-EGFP cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Cells are then treated with JMV 2959 followed by stimulation with ghrelin. Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.[5]
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Caption: Experimental workflow for characterizing JMV 2959's mechanism of action.
In Vivo Studies
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Food Intake Studies in Rodents:
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Protocol: Rats or mice are administered JMV 2959 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses. Food intake is then measured at specific time points following the administration of a ghrelin agonist (e.g., hexarelin) or under fasting conditions. The effect of JMV 2959 on cumulative food intake is compared to vehicle-treated controls.[2][3]
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Drug-Seeking Behavior Models:
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Protocol: Rodent models of drug addiction, such as self-administration and cue-induced reinstatement paradigms, are employed. For example, rats are trained to self-administer drugs like cocaine or oxycodone. Following extinction training, the ability of JMV 2959 to block cue-reinforced drug-seeking behavior (lever presses) is assessed.[6][8][9][10]
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Conditioned Place Preference (CPP):
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Protocol: This model assesses the rewarding properties of drugs. Animals are conditioned to associate a specific environment with the administration of a drug (e.g., morphine). The effect of JMV 2959 on the acquisition, expression, or reconsolidation of this learned association is then evaluated by measuring the time spent in the drug-paired environment.[11][12][13]
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Functional Consequences of GHS-R1a Blockade by JMV 2959
The antagonism of the GHS-R1a by JMV 2959 leads to significant physiological and behavioral effects, primarily related to the known functions of the ghrelin system in energy homeostasis and reward pathways.
Regulation of Food Intake and Metabolism
JMV 2959 has been shown to reduce food intake induced by ghrelin agonists and fasting.[2][3] For instance, in rats, acute administration of JMV 2959 significantly decreases hexarelin-induced cumulative food intake.[2][3] This effect is mediated through the central nervous system, highlighting the role of central ghrelin signaling in appetite regulation.[2][3]
| In Vivo Effect | Species | Dosage and Administration | Outcome |
| Reduction of Hexarelin-Induced Food Intake | Rat | 160 µg/kg (s.c.) JMV 2959 | Significant reduction in cumulative food intake at 6 hours.[2][3] |
| Suppression of Morphine-Induced CPP | Rat | 6 mg/kg JMV 2959 | Reduced environmental cue-induced reinstatement of morphine seeking.[13] |
| Blunting of Cue-Reinforced Cocaine-Seeking | Rat | 2 mg/kg JMV 2959 | Decreased the total number of previously active lever presses.[6][8] |
| Blunting of Cue-Reinforced Oxycodone-Seeking | Rat | 1 and 2 mg/kg JMV 2959 | Decreased the total number of previously active lever presses.[6][8] |
Modulation of Reward and Addiction-Related Behaviors
The ghrelin system is increasingly recognized for its role in the rewarding aspects of food, alcohol, and illicit drugs.[6][9][10] JMV 2959 has been extensively studied in preclinical models of addiction. It has been shown to be effective in reducing cue-reinforced drug-seeking for cocaine and oxycodone, suggesting a role for the ghrelin-GHS-R1a axis in relapse vulnerability.[6][8][9][10] Furthermore, JMV 2959 can prevent the reconsolidation of morphine reward memory, indicating its potential to disrupt established drug-associated memories.[11][12][13]
Conclusion
JMV 2959 is a potent GHS-R1a antagonist with partial inverse agonist properties. Its mechanism of action involves high-affinity binding to the receptor, leading to the blockade of agonist-induced signaling and suppression of constitutive receptor activity. JMV 2959 exhibits biased signaling, acting as a partial agonist at the Gq pathway while being a neutral antagonist at Gi/o pathways. These molecular interactions translate into significant in vivo effects, including the reduction of food intake and the attenuation of drug-seeking behaviors. This detailed understanding of JMV 2959's mechanism of action provides a solid foundation for its use as a research tool and for the development of novel therapeutics targeting the ghrelin system.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]
- 10. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 13. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
